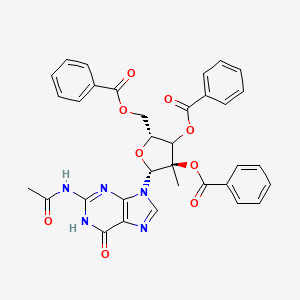

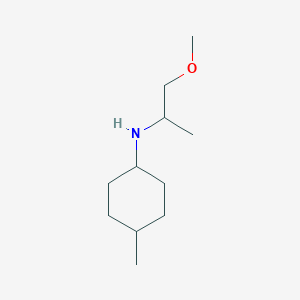

![molecular formula C8H6ClN3O2 B1462188 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid CAS No. 1069473-61-5](/img/structure/B1462188.png)

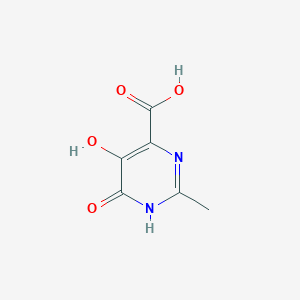

4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid

Übersicht

Beschreibung

“4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine” is a chemical compound with the empirical formula C7H6ClN3 . It is widely used as a pharmaceutical intermediate due to its unique structure . It plays a crucial role in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors .

Synthesis Analysis

An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield has been described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .Molecular Structure Analysis

The molecular weight of “4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine” is 167.60 . The SMILES string representation of the molecule is Cn1ccc2c(Cl)ncnc12 .Chemical Reactions Analysis

“4-Chloro-7H-pyrrolo[2,3-d]pyrimidine” demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Physical And Chemical Properties Analysis

“4-Chloro-7H-pyrrolo[2,3-d]pyrimidine” appears as a white crystalline solid . Its melting point range is approximately 214-217 °C .Wissenschaftliche Forschungsanwendungen

Synthesis of Kinase Inhibitors

This compound finds applications as a pharmaceutical intermediate, especially in the synthesis of kinase inhibitors . Kinase inhibitors are a type of compounds that inhibit the activity of one or more of the Janus kinase (JAK) family of enzymes . This interferes with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway, which is a chain of interactions between proteins in the cell and is involved in cell division and death and in tumor formation processes .

Treatment of Cancer

Derivatives of this compound have shown potential as anticancer agents . The JAK-STAT signaling pathway, which this compound can interfere with, is involved in tumor formation processes . Therefore, inhibitors of this pathway, such as those derived from this compound, can potentially be used in cancer treatment .

Treatment of Inflammatory Diseases

JAK inhibitors, which can be synthesized from this compound, have therapeutic applications in the treatment of inflammatory diseases . These include diseases such as rheumatoid arthritis, psoriasis, myelofibrosis, polycythemia vera, and dermatitis .

Antiviral Applications

In addition to their anticancer and anti-inflammatory applications, derivatives of this compound have also shown potential as antiviral agents .

Treatment of Skin Disorders

The versatile applications of 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine in medicinal chemistry range from anticancer agents targeting PDK1 to innovative therapies for inflammatory skin disorders .

Synthesis of Tofacitinib

4-Chloro-7H-pyrrolo [2,3-d] pyrimidine is an intermediate in the synthesis of the bulk drug, Tofacitinib . Tofacitinib is widely used in the treatment of adult patients with moderate to severe rheumatoid arthritis who have an inadequate or intolerant response to methotrexate .

Zukünftige Richtungen

The chlorination of carbonyl with phosphorus oxychloride to obtain dichloro pyrimidine ring, followed by the oxidation of the terminal double bond with potassium osmate hydrate and sodium periodate to obtain the aldehyde group , could be a potential future direction for the synthesis of “4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid”.

Eigenschaften

IUPAC Name |

4-chloro-7-methylpyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O2/c1-12-2-4(8(13)14)5-6(9)10-3-11-7(5)12/h2-3H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBCXKVHEWPXSRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1N=CN=C2Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20655011 | |

| Record name | 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |

CAS RN |

1069473-61-5 | |

| Record name | 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1-Methoxypropan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1462105.png)

amine](/img/structure/B1462106.png)

![2-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid](/img/structure/B1462115.png)

![2-cyclopropyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B1462116.png)

![5,7-Dihydrothieno[3,4-d]pyrimidin-4-ol](/img/structure/B1462118.png)